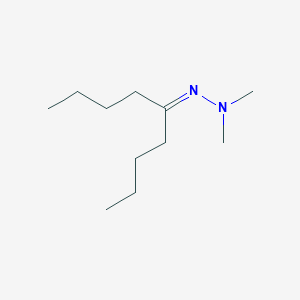
1-Fenil-1H-1,2,4-triazol-3,5-diamina
Descripción general
Descripción
1-Phenyl-1H-1,2,4-triazole-3,5-diamine (PPD) is a diamine compound belonging to the triazole family. It is a colorless, water-soluble, and highly reactive organic compound. PPD is a versatile organic building block and is widely used in many fields, including organic synthesis, chemical biology, and materials science.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se ha descubierto que los compuestos triazólicos, incluida la 1-Fenil-1H-1,2,4-triazol-3,5-diamina, poseen una actividad antimicrobiana significativa . En un estudio, se sintetizaron y evaluaron compuestos de triazol y pirazol que contienen análogos de tiazol 2, 4-disustituidos para su actividad antimicrobiana in vitro . Los compuestos mostraron una alta actividad inhibitoria del crecimiento a valores de CIM de 4.8, 5.1 y 4.0 μg / ml respectivamente .
Actividad antioxidante
El mismo estudio también reveló que estos compuestos demostraron una notable actividad antioxidante en comparación con el antioxidante estándar utilizando el ensayo de eliminación de radicales libres DPPH .
Actividad antiviral
Se realizaron estudios de acoplamiento molecular para evaluar las interacciones probables con el dominio catalítico de la enzima topoisomerasa IV de S. aureus gram-positivo . Las afinidades de unión de los compuestos oscilaron entre − 10.0 y − 11.0 kcal / mol con la enzima topoisomerasa IV y con las afinidades de unión de la proteasa principal de COVID-19 oscilan entre − 8.2 y − 9.3 kcal / mol . Estos estudios de acoplamiento revelan que los compuestos podrían ser los mejores inhibidores para el nuevo virus SARS Cov-2 .
Actividad antituberculosa
Se ha descubierto que los triazoles y sus derivados poseen una actividad antituberculosa significativa . Esto hace que la this compound sea un candidato potencial para futuras investigaciones en este campo .
Actividad anticancerígena
También se ha descubierto que los triazoles y sus derivados poseen actividad anticancerígena<a aria-label="2: " data-citationid="7c20934e-e4d0-541e-ea83-f5c94a4fc2e4-3
Mecanismo De Acción
Target of Action
1-Phenyl-1H-1,2,4-triazole-3,5-diamine is an organic compound with potential applications in various fields. It has been found to act as an inhibitor of DNA synthesis , suggesting that its primary targets could be the enzymes involved in DNA replication.
Mode of Action
It is known that triazole compounds, which include 1-phenyl-1h-1,2,4-triazole-3,5-diamine, have excellent electronic properties . These properties could potentially influence the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Given its role as a dna synthesis inhibitor , it can be inferred that it may affect the DNA replication pathway, leading to downstream effects such as inhibition of cell division and growth.
Result of Action
The molecular and cellular effects of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine’s action are likely to be related to its role as a DNA synthesis inhibitor . By inhibiting DNA synthesis, the compound could potentially prevent cell division, thereby exerting an anti-proliferative effect.
Safety and Hazards
Direcciones Futuras
The future directions for the study of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine could involve further exploration of its potential applications in the fields of organic electronics and organic photovoltaics . Additionally, further studies could focus on improving the synthesis methods and understanding the decay pathways of similar systems .
Análisis Bioquímico
Biochemical Properties
1-Phenyl-1H-1,2,4-triazole-3,5-diamine has been found to interact with various biomolecules. For instance, it has been suggested that this compound could potentially inhibit DNA synthesis . Furthermore, it has been synthesized as a cyclin-dependent kinase (CDK) inhibitor, showing potent and selective inhibitory activities against CDK1 and CDK2 .
Cellular Effects
The effects of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine on cells are largely dependent on its interactions with biomolecules. For example, its inhibitory activity against CDKs suggests that it could potentially influence cell cycle progression and proliferation .
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is thought to involve binding interactions with biomolecules, leading to changes in their activity. For instance, its inhibitory effects on CDKs suggest that it may bind to these enzymes and prevent them from carrying out their normal functions .
Propiedades
IUPAC Name |
1-phenyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-11-8(10)13(12-7)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJCZJMOAWVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163151 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14575-59-8 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14575-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14575-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenyl-1,2,4-triazole-3,5-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW665EVT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of N³-[(E)-Morpholin-4-ylmethylidene]-1-phenyl-1H-1,2,4-triazole-3,5-diamine monohydrate?
A1: The research highlights several key structural features of this compound []:
- Dihedral Angle: The benzene and 1,2,4-triazole rings within the molecule are not coplanar. They exhibit a dihedral angle of 54.80° []. This non-planarity could influence the compound's interactions with other molecules.
- Amino Group Configuration: The nitrogen atom of the amino group displays a trigonal-pyramidal configuration []. This configuration affects the spatial orientation of the amino group and its potential for hydrogen bonding.
- Amidine Bond Shortening: The N=C—N fragment, characteristic of an amidine group, exhibits bond shortening due to conjugation []. This shortened bond could influence the group's reactivity and interactions.
- Intermolecular Hydrogen Bonding: The crystal structure reveals N—H⋯O and O—H⋯N hydrogen bonds between molecules. These interactions lead to the formation of double layers parallel to the bc plane within the crystal lattice [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
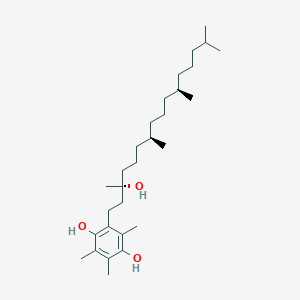
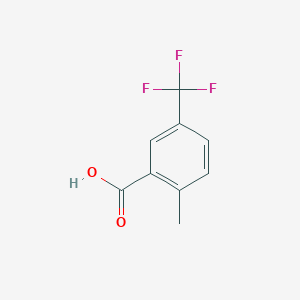
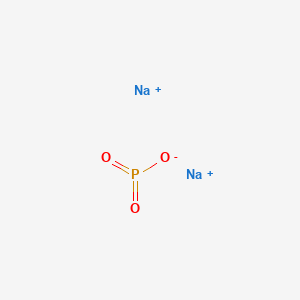
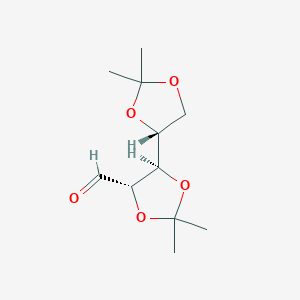
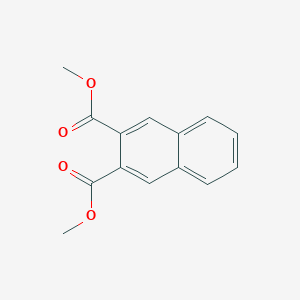
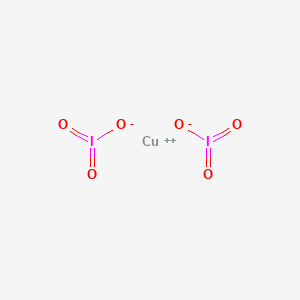
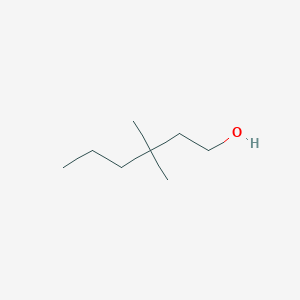
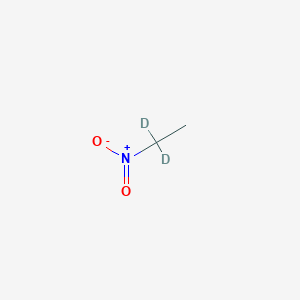
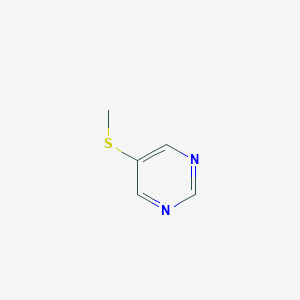
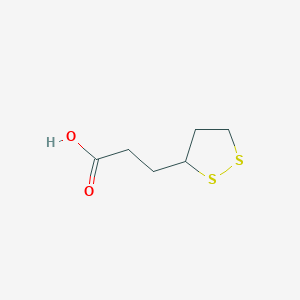
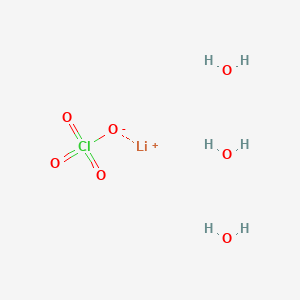
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
